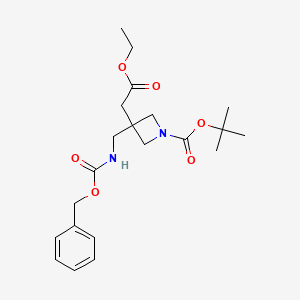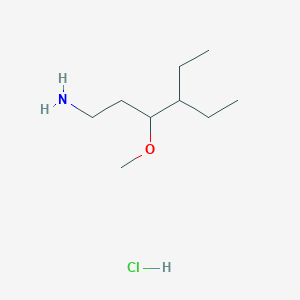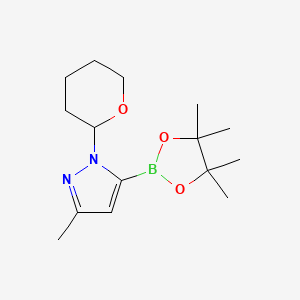
2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline
Vue d'ensemble
Description
2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline is a chemical compound with the molecular formula C10H12Cl2N2 . It is a solid substance .
Molecular Structure Analysis
The molecular weight of 2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline is 231.12 . The InChI code for this compound is 1S/C10H12Cl2N2 .Physical And Chemical Properties Analysis
2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline is a solid substance . The molecular weight of this compound is 231.12 .Applications De Recherche Scientifique
Antimicrobial and Anticancer Potential
Research has shown that derivatives of 2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline have been investigated for their antimicrobial properties. For instance, derivatives such as 2,4-diaminoquinazolines and 2,4-diaminopteridines have demonstrated significant activity against Plasmodium falciparum, suggesting their potential in antimalarial therapy (Ommeh et al., 2004). Additionally, certain quinazoline-4-thiones have shown antimycobacterial activity, highlighting their relevance in addressing tuberculosis (Kubicová et al., 2003).
Synthesis and Chemical Characterization
The synthesis of novel quinazoline derivatives, including 2-substituted 5-oxo-5,6,7,8-tetrahydroquinazolines, has been a significant area of research. These studies focus on the development of new synthetic routes and the exploration of the chemical properties of these compounds, which could lead to the discovery of new pharmaceuticals and materials (Tonkikh et al., 2000).
Analytical Applications
Some studies have explored the analytical applications of these compounds, including their use in determining potential impurities in pharmaceutical ingredients through advanced techniques like HPLC-SPE-HPLC. This underscores their importance in ensuring the purity and efficacy of drugs (Yamamoto et al., 2013).
Catalytic and Material Science Applications
Research has also extended into the use of certain derivatives in catalysis and material science. For example, chiral Pt(II)/Pd(II) pincer complexes involving 6,6-dimethyl derivatives have been synthesized for application in catalytic asymmetric reactions, demonstrating the versatility of these compounds beyond biological activity (Yoon et al., 2006).
Structural and Crystallographic Studies
Finally, the structural and crystallographic analysis of these compounds provides insights into their molecular configurations, which is crucial for understanding their chemical reactivity and interactions with biological targets. Such studies aid in the rational design of new drugs and materials with desired properties (Albov et al., 2004).
Safety And Hazards
Propriétés
IUPAC Name |
2,4-dichloro-6,6-dimethyl-7,8-dihydro-5H-quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2/c1-10(2)4-3-7-6(5-10)8(11)14-9(12)13-7/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKQYNWQDKXLGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(C1)C(=NC(=N2)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine](/img/structure/B1444152.png)







![4-[Chloro(difluoro)methoxy]-2,3-difluoro-benzonitrile](/img/structure/B1444162.png)



![Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate hydrochloride](/img/structure/B1444173.png)